molecular formula C12H17N3O4 B12616316 N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine CAS No. 919772-16-0

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine

Cat. No.: B12616316
CAS No.: 919772-16-0
M. Wt: 267.28 g/mol
InChI Key: IOZWGSKHIXTMDS-UHFFFAOYSA-N
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Description

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl carbamoyl group attached to a methoxyphenyl glycine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethyl chloroformate to form an ethyl carbamate intermediate. This intermediate is then reacted with 2-aminoethylamine to introduce the aminoethyl group. Finally, the methoxy group is introduced through methylation using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl glycine backbone differentiates it from other compounds, providing unique properties that make it valuable for various applications.

Properties

CAS No.

919772-16-0

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-[4-(2-aminoethylcarbamoyl)-3-methoxyanilino]acetic acid

InChI

InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17)

InChI Key

IOZWGSKHIXTMDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC(=O)O)C(=O)NCCN

Origin of Product

United States

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